molecular formula C32H16CuN8 B1677872 Poly(copper phthalocyanine) CAS No. 147-14-8

Poly(copper phthalocyanine)

Cat. No.: B1677872
CAS No.: 147-14-8
M. Wt: 576.1 g/mol
InChI Key: VVOLVFOSOPJKED-UHFFFAOYSA-N
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Description

Poly(copper phthalocyanine), also known as Copper Phthalocyanine, is a synthetic blue pigment that belongs to the phthalocyanine family of compounds. It is widely recognized for its brilliant blue color and is extensively used in various applications such as paints, inks, plastics, and coatings. The compound is known for its excellent stability, lightfastness, and resistance to chemicals .

Mechanism of Action

Target of Action

Phthalocyanine Blue BN, also known as Copper Phthalocyanine (CuPc), is a synthetic blue pigment from the group of dyes based on phthalocyanines . Its primary targets are various surfaces and materials where it is applied as a pigment. It is extensively used in printing ink, paint, plastics, and a range of other applications .

Mode of Action

Phthalocyanine Blue BN interacts with its targets by adhering to the surface and imparting its brilliant blue color. This is due to the intense π–π* transitions within the ligand electronic system . The compound exhibits polymorphism, with the α- and β-forms being the most important crystal phases used as pigments .

Biochemical Pathways

Its intense absorption band at around 650 nm, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of the pigment .

Pharmacokinetics

It is insoluble in most solvents, including water . When solubilized into water using certain methods, it can yield clear and stable aqueous dispersions .

Result of Action

The result of Phthalocyanine Blue BN’s action is the imparting of a brilliant blue color to the materials it is applied to. It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .

Action Environment

The action, efficacy, and stability of Phthalocyanine Blue BN can be influenced by various environmental factors. For instance, the compound exhibits polymorphism, and different forms may be more stable under certain conditions . Additionally, the compound’s solubility and dispersion can be affected by the presence of certain substances, such as laponite nano-clay carriers .

Preparation Methods

Poly(copper phthalocyanine) can be synthesized through several methods, with the most common being the cyclotetramerization of phthalonitrile in the presence of a metal salt, typically copper chloride. The reaction is carried out at high temperatures, often in the presence of a solvent such as nitrobenzene or trichlorobenzene . Industrial production methods involve the use of phthalic anhydride, urea, a metal salt (usually copper chloride), and a catalyst. The reaction mixture is heated to around 200-250°C, resulting in the formation of crude Copper Phthalocyanine, which is then purified and converted into the desired pigmentary form .

Chemical Reactions Analysis

Poly(copper phthalocyanine) undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original phthalocyanine compound, which can have different colors and properties depending on the substituents introduced .

Scientific Research Applications

Poly(copper phthalocyanine) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Poly(copper phthalocyanine) is unique among phthalocyanine compounds due to its intense blue color and stability. Similar compounds include:

Poly(copper phthalocyanine) stands out due to its superior lightfastness, chemical resistance, and versatility in various applications.

Properties

CAS No.

147-14-8

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

Appearance

Solid powder

density

1.62 g/cm³

melting_point

600°C (dec.)

26893-93-6
147-14-8

physical_description

Dry Powder, Liquid;  Dry Powder;  Other Solid;  Liquid;  Dry Powder, Water or Solvent Wet Solid;  Dry Powder, Liquid, Other Solid;  NKRA;  Water or Solvent Wet Solid
Bright blue solid with purple luster;  [Merck Index] Dark blue or dark purple crystalline powder;  [MSDSonline]
BRIGHT BLUE CRYSTALS.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

copper phthalocyanine
cuprolinic blue
cupromeronic blue
Monastral Blue B
Monastral blue dye
Monastral Fast Blue
phthalocyanine blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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